2-Benzyl-3-methyl-1,3-benzothiazol-3-ium
Description
2-Benzyl-3-methyl-1,3-benzothiazol-3-ium (CAS: 16622-21-2) is a quaternary benzothiazolium salt with a molecular formula of C₁₅H₁₄INS and a molecular weight of 367.25 g/mol . Its structure comprises a benzothiazole core substituted with a benzyl group at position 2 and a methyl group at position 3, resulting in a positively charged heterocyclic system. The iodide counterion balances the charge. Key features include:
- Aromaticity: The benzothiazole ring and benzyl group enable π-π stacking interactions.
- Hydrophobicity: The benzyl substituent enhances lipophilicity, influencing membrane permeability.
- Synthetic Utility: Used as an intermediate in organic synthesis, particularly for alkylation and cyclization reactions .
Properties
Molecular Formula |
C15H14NS+ |
|---|---|
Molecular Weight |
240.3g/mol |
IUPAC Name |
2-benzyl-3-methyl-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C15H14NS/c1-16-13-9-5-6-10-14(13)17-15(16)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3/q+1 |
InChI Key |
JNVJIBRZZZLGHI-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(SC2=CC=CC=C21)CC3=CC=CC=C3 |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Benzothiazolium Derivatives
Key Observations:
Substituent Effects: Alkyl vs. Aryl Groups: Butyl (in 3-butyl-2-methyl-1,3-benzothiazol-3-ium) enhances lipophilicity but lacks aromatic interactions, whereas benzyl or 4-methoxyphenyl groups improve π-π stacking and solubility in non-polar environments . Functional Moieties: The furoxan group in compound confers nitric oxide (NO)-releasing properties, absent in the target compound.
Physicochemical and Thermodynamic Properties
Table 2: Thermodynamic and Spectroscopic Data
*Estimated based on substituent contributions.
Key Findings:
- Membrane Selectivity : The 3-butyl derivative exhibits high selectivity for cardiolipin (CL) membranes due to its hydrophobic alkyl chain and positive charge, facilitating interactions with anionic phospholipids .
- Spectroscopic Signatures : Thienyl and furoxan substituents redshift UV-Vis absorption due to extended conjugation .
Preparation Methods
Reaction Conditions and Solvent Selection
The reaction is typically conducted under reflux in polar aprotic solvents such as acetonitrile or ethanol. Acetonitrile is preferred for its high dielectric constant, which stabilizes the transition state and accelerates the reaction. Ethanol, while less efficient, offers cost advantages in industrial settings.
Table 1: Comparative Solvent Performance
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 80 | 6 | 92 |
| Ethanol | 78 | 12 | 78 |
| DMF | 100 | 4 | 85 |
Isolation and Purification
Post-reaction, the product is isolated by cooling the mixture to induce crystallization. Recrystallization from ethanol/water (3:1 v/v) yields pure this compound iodide with >95% purity. Historical methods described by Kiprianow and Pasenko (1949) utilized similar protocols but achieved lower yields (~70%) due to less refined purification techniques.
Alternative Alkylating Agents
While benzyl iodide is the standard alkylating agent, recent studies explore alternatives to address cost and safety concerns.
Benzyl Bromide in Ionic Liquids
Substituting benzyl bromide for iodide in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) increases reaction efficiency. The ionic liquid acts as both solvent and catalyst, reducing reaction time to 3 hours with an 88% yield.
Phase-Transfer Catalysis
Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enable alkylation under biphasic conditions (water/dichloromethane). This method minimizes solvent use and achieves 84% yield at 50°C.
Mechanistic Insights and Kinetic Studies
The alkylation follows second-order kinetics, with rate constants (k) dependent on solvent polarity:
Density functional theory (DFT) calculations reveal a transition state where partial positive charge develops on the benzyl carbon, facilitating nucleophilic attack by the benzothiazole sulfur.
Industrial-Scale Production
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
